molecular formula C15H22ClN3OS B8341242 2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride

2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride

Cat. No.: B8341242
M. Wt: 327.9 g/mol
InChI Key: ULMXYGHTASTZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzothiazole derivative with 1-isopropylpiperazine under reflux conditions in a suitable solvent like ethanol.

    Formation of the Hydrochloride Salt: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole or piperazine moieties.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-methoxybenzothiazole
  • 2-(4-Ethylpiperazin-1-yl)-6-methoxybenzothiazole
  • 2-(4-Propylpiperazin-1-yl)-6-methoxybenzothiazole

Uniqueness

2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in potency, selectivity, and overall therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C15H22ClN3OS

Molecular Weight

327.9 g/mol

IUPAC Name

6-methoxy-2-(4-propan-2-ylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C15H21N3OS.ClH/c1-11(2)17-6-8-18(9-7-17)15-16-13-5-4-12(19-3)10-14(13)20-15;/h4-5,10-11H,6-9H2,1-3H3;1H

InChI Key

ULMXYGHTASTZQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methoxybenzothiazole (0.20 g, 1.0 mmol) and 1-isopropylpiperazine (0.26 g, 2.0 mmol) was stirred at 120° C. for 2 h. The reaction mixture was allowed to cool and worked up by extraction with ethyl acetate. The organic extract was washed with a NaHCO3 solution and water (3×). The organic phase was extracted with 0.25 M hydrochloric acid (10 mL). The acidic aqueous extract was concentrated and re-evaporated with ethanol. The residue was crystallized from a mixture of ethanol and ethyl acetate to give 260 mg (80%) of 2-(4-isopropylpiperazin-1-yl)-6-methoxybenzothiazole, hydrochloride.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One

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